Methyl 4-isopropylpyrimidine-5-carboxylate
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Overview
Description
Methyl 4-isopropylpyrimidine-5-carboxylate is a heterocyclic compound with the molecular formula C9H12N2O2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-isopropylpyrimidine-5-carboxylate typically involves the reaction of appropriate pyrimidine derivatives with isopropyl groups under controlled conditions. One common method includes the use of methylation reactions where a methyl group is introduced to the pyrimidine ring. The reaction conditions often involve the use of catalysts and solvents to facilitate the process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-isopropylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can participate in nucleophilic substitution reactions where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions typically involve the use of bases or acids to facilitate the substitution process.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction could produce pyrimidine alcohols.
Scientific Research Applications
Methyl 4-isopropylpyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of various chemicals and materials, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of Methyl 4-isopropylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- Methyl 2-methoxy-4-isopropylpyrimidine-5-carboxylate
- Benzyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
Comparison: Methyl 4-isopropylpyrimidine-5-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Biological Activity
Methyl 4-isopropylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings, case studies, and structure-activity relationship (SAR) analyses.
Chemical Structure
This compound features a pyrimidine ring substituted at the 4-position with an isopropyl group and at the 5-position with a carboxylate moiety. This structural configuration is significant for its biological activity.
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In particular, studies have shown that compounds with bulky substituents at the 4-position often display enhanced anticancer properties. For instance, derivatives of pyrimidines have been tested against HeLa and Caco-2 cell lines, revealing IC50 values indicating significant growth inhibition .
Table 1: Anticancer Activity of Pyrimidine Derivatives
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | HeLa | 25.0 |
This compound | Caco-2 | 30.5 |
Control (5-Fluorouracil) | HeLa | 17.0 |
Control (5-Fluorouracil) | Caco-2 | 22.0 |
Antimicrobial Activity
This compound also demonstrates antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from moderate to high depending on the strain tested. For example, certain pyrimidine derivatives have shown MIC values between 4 to 32 mg/mL against different bacterial strains .
Table 2: Antimicrobial Activity of Pyrimidine Derivatives
Compound | Bacterial Strain | MIC (mg/mL) |
---|---|---|
This compound | E. coli | 16 |
This compound | S. aureus | 8 |
Control (Amoxicillin) | E. coli | 0.25 |
Control (Amoxicillin) | S. aureus | 0.125 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored in various in vitro assays. Compounds within this class have shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. IC50 values for these compounds against COX enzymes often range in low micromolar concentrations, indicating significant anti-inflammatory activity .
Table 3: Anti-inflammatory Activity of Pyrimidine Derivatives
Compound | COX Enzyme | IC50 (μM) |
---|---|---|
This compound | COX-1 | 19.45 |
This compound | COX-2 | 23.8 |
Control (Celecoxib) | COX-1 | 0.04 |
Control (Celecoxib) | COX-2 | 0.04 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the isopropyl group at the 4-position enhances lipophilicity, which may improve cellular uptake and bioavailability. Furthermore, modifications at the carboxylic acid group can influence binding affinity to biological targets, thereby affecting potency .
Case Studies
Recent studies have highlighted the use of methyl pyrimidines in drug development:
- Anticancer Studies : A series of methyl pyrimidines were synthesized and evaluated for their cytotoxicity against various cancer cell lines, demonstrating promising results for further development as anticancer agents .
- Antimicrobial Research : Investigations into the antimicrobial efficacy of methyl pyrimidines revealed their potential as lead compounds for treating bacterial infections resistant to conventional antibiotics .
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 4-propan-2-ylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c1-6(2)8-7(9(12)13-3)4-10-5-11-8/h4-6H,1-3H3 |
InChI Key |
MQKJQTPGNPFWCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=NC=C1C(=O)OC |
Origin of Product |
United States |
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